(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
Description
Significance of Atropisomerism and Axial Chirality in Molecular Design
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to enantiomers that can be isolated. This phenomenon, distinct from the more common point chirality centered at an atom, results in molecules with a chiral axis. The design of molecules exhibiting atropisomerism and axial chirality has become a cornerstone of modern asymmetric catalysis. The restricted rotation imparts a well-defined and rigid three-dimensional structure, which is crucial for creating a highly specific chiral environment around a catalytic center. This controlled environment enables the catalyst to differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.
Overview of the BINOL Scaffold as a Versatile Chiral Precursor
The 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold is a prime example of a privileged chiral precursor in asymmetric synthesis. wikipedia.org Its C2-symmetry, where the molecule can be rotated by 180 degrees around a central axis and appear unchanged, simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities. The two hydroxyl groups of BINOL provide convenient handles for modification, allowing for the attachment of various functional groups or for coordination to metal centers. This adaptability has led to the development of a vast library of BINOL-derived ligands, each tailored for specific catalytic applications. Furthermore, both the (R) and (S) enantiomers of BINOL are readily accessible, providing access to both enantiomers of a desired product. wikipedia.org
Positioning of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol within the Family of Sterically Hindered 3,3'-Substituted BINOL Ligands
This compound belongs to a significant subclass of BINOL derivatives characterized by substitution at the 3 and 3' positions of the binaphthyl backbone. umich.edu These positions are located in close proximity to the chiral axis and the catalytically active diol functionality. The introduction of bulky substituents, such as phenyl groups, at these positions creates a highly congested and well-defined chiral pocket. This steric hindrance plays a critical role in enhancing the enantioselectivity of many catalytic reactions by more effectively shielding one face of the coordinated substrate. umich.edursc.org The phenyl groups in this compound not only increase the steric bulk but can also influence the electronic properties of the ligand through aromatic interactions, further modulating its catalytic activity. rsc.org
Below is a table detailing the physicochemical properties of this compound.
| Property | Value |
| CAS Number | 75684-93-4 |
| Molecular Formula | C₃₂H₂₂O₂ |
| Molar Mass | 438.52 g/mol |
| Appearance | Yellow or orange solid |
| Melting Point | 197-199 °C |
| Boiling Point | 574.1±45.0 °C (Predicted) |
| Density | 1.251±0.06 g/cm³ (Predicted) |
| pKa | 8.23±0.50 (Predicted) |
Data sourced from ChemBK (2024). chembk.com
Historical Context and Evolution of BINOL-Derived Chiral Ligands in Asymmetric Synthesis
The journey of BINOL-derived ligands in asymmetric synthesis began with the pioneering work of Noyori and his colleagues, who demonstrated their remarkable effectiveness in a variety of metal-catalyzed reactions. orgsyn.org The initial success of unsubstituted BINOL spurred extensive research into the synthesis and application of its derivatives. A significant evolutionary step was the introduction of substituents at various positions on the binaphthyl rings to fine-tune the steric and electronic properties of the ligands. The development of methods for the regioselective functionalization of the BINOL core, particularly at the 3,3'-positions, was a crucial advancement. acs.orgresearchgate.net This led to the creation of a diverse array of ligands, including this compound, which have enabled highly enantioselective transformations that were previously challenging to achieve. The continuous evolution of BINOL-derived ligands underscores their enduring importance and adaptability in the ever-advancing field of asymmetric catalysis.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Ligand Architecture and Coordination Chemistry of R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Based Systems
Conformational Analysis and Atropisomeric Properties of 3,3'-Diaryl-BINOLs
The defining characteristic of BINOL and its derivatives is atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. nih.govnih.gov In the case of 3,3'-diaryl-BINOLs, the bulky aryl groups at the 3 and 3' positions significantly increase the rotational barrier around the C1-C1' bond connecting the two naphthyl units. nih.govrsc.org This high rotational barrier ensures the configurational stability of the (R) and (S) enantiomers, which can be separated and are stable towards racemization under normal conditions. wikipedia.org
The conformation of 3,3'-diaryl-BINOLs is characterized by the dihedral angle between the two naphthalene (B1677914) rings. Theoretical studies using density functional theory (DFT) have been employed to investigate the isomerization and enantiomerization pathways of BINOL. researchgate.net These studies reveal the existence of multiple isomers and the energy barriers associated with their interconversion. researchgate.net The introduction of bulky substituents at the 3,3'-positions, such as phenyl groups, further restricts the conformational flexibility of the BINOL backbone, leading to a more rigid and well-defined chiral pocket. This rigidity is crucial for effective stereochemical communication between the chiral ligand and the substrate in a catalytic reaction.
The stability of atropisomers can be classified based on their rotational energy barriers. academie-sciences.fr Class 1 atropisomers have low barriers and racemize quickly, while class 2 and 3 atropisomers have higher barriers and are more stable. academie-sciences.fr The significant steric hindrance in 3,3'-diaryl-BINOLs places them in the category of stable atropisomers, making them suitable for applications in asymmetric catalysis where configurational integrity is paramount.
Rational Design Principles for Sterically Hindered Chiral Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. rsc.org For BINOL-based systems, the introduction of sterically demanding groups at the 3 and 3' positions is a key strategy for enhancing enantioselectivity. rsc.org The rationale behind this approach is to create a more confined and sterically crowded chiral environment around the active site of the catalyst. This steric hindrance can effectively differentiate between the two prochiral faces of a substrate, leading to a higher degree of stereocontrol.
Several design principles guide the development of these ligands:
Steric Bulk: Increasing the size of the substituents at the 3,3'-positions generally leads to higher enantioselectivity. rsc.org This is exemplified by the use of bulky groups like phenyl, naphthyl, or triphenylsilyl. rsc.orgsigmaaldrich.com
Electronic Effects: The electronic properties of the substituents can also influence the catalytic activity and selectivity. Electron-donating or electron-withdrawing groups can modify the Lewis acidity or basicity of the resulting metal complex, thereby tuning its reactivity.
Rigidity and Flexibility: While a rigid backbone is generally desirable for maintaining a well-defined chiral pocket, some degree of flexibility can be beneficial for accommodating a wider range of substrates. rsc.org The strategic placement of linkers or functional groups can modulate this balance. rsc.org
Modular Synthesis: The ability to easily modify the ligand structure is crucial for fine-tuning its properties for a specific reaction. nih.gov A modular synthetic approach allows for the systematic variation of substituents and the rapid generation of a library of ligands for screening. nih.gov
The synthesis of these sterically hindered ligands often involves ortho-lithiation of a protected BINOL derivative followed by reaction with an appropriate electrophile. nih.gov This method provides a versatile route to a wide range of 3,3'-disubstituted BINOLs.
Metal Complexation Studies with (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol and its Derivatives
The hydroxyl groups of this compound provide excellent coordination sites for a variety of metal ions, enabling its use as a chiral ligand in a wide array of catalytic systems. The resulting metal complexes often exhibit unique reactivity and selectivity profiles due to the specific coordination geometry and the chiral environment imposed by the ligand.
This compound and its derivatives are frequently employed to generate chiral Lewis acids. wikipedia.org These Lewis acids are typically formed by reacting the BINOL derivative with a suitable metal precursor, such as an organoaluminum compound or a borane (B79455). wikipedia.orgucalgary.ca
Organoaluminum Reagents: The reaction of 3,3'-disubstituted BINOLs with organoaluminum compounds, such as trialkylaluminum or diethylaluminum chloride, generates highly effective chiral Lewis acid catalysts. sigmaaldrich.comucalgary.ca These catalysts have been successfully applied in various asymmetric transformations, including Diels-Alder reactions. sigmaaldrich.comucalgary.ca For instance, a catalyst derived from a vaulted 3,3'-biphenanthrol (VAPOL), a structural analogue of BINOL, and Et2AlCl demonstrated high conversions and excellent stereoselectivities in the Diels-Alder reaction between acrolein and cyclopentadiene. sigmaaldrich.com In contrast, the corresponding BINOL-derived catalyst yielded the product with low enantiomeric excess. sigmaaldrich.com Mechanistic studies suggest that the chirality in some BINOL-aluminum catalyzed reactions can arise from the aluminum center itself, which becomes stereogenic upon coordination with the chiral ligand. nih.gov
Borane Complexes: Chiral boron Lewis acids can be prepared from BINOL derivatives and borane sources like trimethyl borate. researchgate.net These catalysts have proven effective in reactions such as the asymmetric Pictet-Spengler type reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes, affording dihydropyrrolo[1,2-a]quinoxalines in good yields and high enantiomeric excesses. researchgate.net The in-situ generated chiral boron Lewis acid effectively controls the stereochemical outcome of the cyclization.
The versatility of this compound extends to its coordination with a variety of transition metals, leading to catalysts for a broad spectrum of asymmetric reactions.
Palladium: Palladium complexes of BINOL-derived ligands are widely used in asymmetric catalysis. For example, 3,3'-disubstituted BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, which are synthesized from BINOL, have shown excellent enantioselectivities in the asymmetric hydrogenation of olefins when complexed with palladium. nih.gov
Copper: Copper complexes of BINOL derivatives are effective catalysts for reactions such as the asymmetric oxidative coupling of 2-naphthols. mdpi.com Dinuclear copper(I) complexes have been formed with bridged 2,2'-bi-1,10-phenanthroline ligands, where the twisting of the ligand influences the distance between the copper centers. nih.gov
Ruthenium: Ruthenium complexes incorporating BINOL-derived ligands have been explored for various catalytic applications. For instance, ruthenium-based catalysts have been utilized in the asymmetric oxidative coupling of 2-naphthols. mdpi.com Additionally, ruthenium(II) bis-terpyridine complexes have been extensively studied for their photoinduced electron transfer properties. rsc.org
Nickel: Nickel-catalyzed cross-coupling reactions can be rendered asymmetric through the use of chiral ligands derived from BINOL. These systems are valuable for the formation of carbon-carbon and carbon-heteroatom bonds.
Pincer complexes are a class of ligands that bind to a metal center through three donor atoms in a meridional fashion. The development of chiral pincer complexes based on the BINOL scaffold has opened new avenues in asymmetric catalysis. These ligands offer a rigid and well-defined coordination environment, which can lead to high levels of stereocontrol.
A modular approach has been developed for the synthesis of BINOL-based chiral pincer complexes. nih.gov These catalysts have been successfully applied in the selective allylation of sulfonimines, achieving enantiomeric excesses of up to 85%. nih.gov A key finding from these studies is that the reaction proceeds without the involvement of palladium(0) species, which has important mechanistic implications. nih.gov The biphenanthrol-based pincer complexes, which are structurally related to BINOL, have been found to provide even higher selectivity in some cases, likely due to the formation of a more well-defined chiral pocket. nih.gov
Impact of 3,3'-Phenyl Substituents on the Chiral Environment and Active Site Accessibility
The introduction of phenyl groups at the 3 and 3' positions of the BINOL framework has a profound impact on the chiral environment and the accessibility of the active site. These substituents act as "chiral fences," effectively shielding certain quadrants of space around the catalytic center.
The steric bulk of the 3,3'-phenyl groups plays a crucial role in dictating the trajectory of an incoming substrate, forcing it to approach the metal center from a specific direction. This steric control is a key factor in achieving high enantioselectivity. The substitution of BINOL significantly affects both the steric and chiral environment, which is particularly important for organocatalysts derived from bulky 3,3'-disubstituted BINOL motifs that often achieve high enantioselectivity. rsc.org
Furthermore, the phenyl groups can engage in non-covalent interactions, such as π-π stacking, with the substrate or other components of the reaction mixture. These interactions can further stabilize the transition state leading to the desired enantiomer. The nature of the substituents at the 3,3'-positions of BINOL phosphoric acids has been shown to influence their effectiveness as enantioselective extractants for benzylic primary amines. nih.gov
Supramolecular Interactions and Chiral Recognition in Ligand Design
The design of effective chiral ligands based on the this compound scaffold hinges on a sophisticated understanding of non-covalent interactions. The strategic placement of phenyl groups at the 3 and 3' positions of the 1,1'-bi-2-naphthol (B31242) (BINOL) core creates a unique and well-defined three-dimensional chiral environment. This architecture is pivotal for the formation of host-guest systems and the subsequent enantioselective recognition of chiral molecules. The interplay of various supramolecular forces, including hydrogen bonding, π-π stacking, and steric hindrance, governs the assembly and recognition capabilities of these ligands.
The inherent C₂-symmetry and stable axial chirality of the BINOL backbone provide a rigid and predictable framework. The introduction of phenyl substituents serves to both extend the steric field and increase the number of potential interaction sites. acs.org These substituents can significantly influence the conformation and electronic properties of the ligand, which in turn dictates its binding affinity and selectivity. acs.orgrsc.org For instance, the steric bulk of the phenyl groups can create a chiral pocket or cleft, restricting the possible binding orientations of a guest molecule and forcing a specific, enantioselective interaction. rsc.org
The culmination of these directed, non-covalent interactions enables the ligand to perform chiral recognition. The ligand's chiral cavity preferentially binds one enantiomer of a guest molecule over the other. This selectivity arises from the difference in the stability of the two possible diastereomeric complexes. One enantiomer will fit more snugly into the chiral pocket, maximizing favorable interactions (e.g., hydrogen bonds, π-π stacking) and minimizing unfavorable steric clashes, while the other enantiomer will result in a less stable complex. rsc.orgnih.gov This principle has been successfully applied in various applications, including the development of enantioselective fluorescent sensors and chiral stationary phases for chromatography. acs.orgnih.gov For example, BINOL-based fluorescent probes can exhibit significant changes in their emission spectra upon binding with a specific enantiomer of an amino alcohol, a process driven by the formation of a stable supramolecular assembly. nih.gov
Table 1: Key Supramolecular Interactions in this compound Systems
| Interaction Type | Contributing Groups | Role in Recognition and Assembly | Research Finding Reference |
| Hydrogen Bonding | Naphtholic -OH groups; Guest functional groups (e.g., -OH, -NH₂) | Primary interaction for binding polar guests; contributes to orienting the guest within the chiral pocket. | nih.govnih.gov |
| π-π Stacking | Phenyl rings; Naphthalene backbone; Aromatic guests | Stabilizes the overall supramolecular structure; crucial for self-assembly and binding of aromatic guests. | nih.govnih.govnih.gov |
| Steric Hindrance | Phenyl groups at 3,3' positions | Creates a well-defined chiral cavity; restricts access and orientation of the guest, enhancing enantioselectivity. | rsc.orgnih.gov |
| CH-π Interactions | Aliphatic C-H bonds of a guest and the aromatic rings of the host | Fine-tunes the geometry and stability of the host-guest complex. | General Supramolecular Principle |
The effectiveness of chiral recognition is often quantified by the enantiomeric ratio or the difference in binding energy between the two enantiomers. The design of the ligand, particularly the nature and position of the substituents, directly impacts these values.
Table 2: Illustrative Enantioselective Recognition by BINOL-based Hosts
| Host System | Guest Molecule | Recognition Principle | Outcome | Research Finding Reference |
| (R)-H₈-BINOL derivative with aldehyde groups | 2-amino-1-phenylethanol | Formation of a Schiff base within a self-assembled vesicle, driven by H-bonding and π-π stacking, leading to fluorescence changes. | High enantioselective fluorescence enhancement for the (S)-enantiomer (ef ratio ~10.1). | nih.gov |
| (R)-BINOL-phosphoric acid-Cu²⁺ gel | L/D-Histidine | Enantioselective collapse of the metallogel triggered by the specific coordination of L-histidine. | Highly sensitive and selective recognition of L-histidine over other amino acids and its D-enantiomer. | rsc.org |
| Permethylated β-Cyclodextrin | BINOL derivatives (BNP and BNC) | Inclusion complexation where the host cavity recognizes the axial chirality of the guest. | Preferential binding of one enantiomer over the other, driven by dipole-dipole interactions and dehydration effects. | rsc.org |
Mechanistic Investigations of R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Catalyzed Processes
Elucidation of Catalytic Cycles and Rate-Determining Steps
The catalytic cycle of reactions involving (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, particularly when it functions as a chiral anion in ion-paired catalysis, often involves a series of carefully orchestrated steps. While a universally applicable cycle does not exist, a general framework can be proposed based on kinetic data and computational studies of related BINOL derivatives.
A plausible catalytic cycle begins with the formation of an active catalyst, which can be a metal complex or an ion pair. In the case of palladium-catalyzed reactions, an active Pd(0) catalyst bearing two ion-paired phosphine (B1218219) ligands can undergo oxidative addition to an allylic substrate. This step forms an allylpalladium intermediate and a corresponding anion. The rate-determining step in many catalytic processes is the turnover-limiting step, which could be the regeneration of the active catalyst or the product-forming step itself. For instance, in certain BINOL-catalyzed three-component Petasis reactions, the rate-determining step is accelerated by the formation of a B(IV) chelate, which facilitates the loss of a water molecule to generate an iminium cation.
Transition State Analysis and Origin of Stereoselectivity
The high degree of stereoselectivity observed in reactions catalyzed by this compound is a direct consequence of the energetic differentiation between diastereomeric transition states. The bulky 3,3'-phenyl substituents play a crucial role in creating a well-defined chiral pocket that dictates the trajectory of the approaching substrate.
Transition state models, often supported by Density Functional Theory (DFT) calculations, are instrumental in rationalizing the observed enantioselectivities. These models typically show that the substrate approaches the catalyst in a manner that minimizes steric repulsion with the phenyl groups. For example, in Diels-Alder reactions, the dienophile is shielded on one face by a phenyl substituent, forcing the diene to approach from the less hindered face. The stability of the transition state is further influenced by electronic interactions between the catalyst and the substrates.
The table below presents a hypothetical comparison of transition state energies for the formation of major and minor enantiomers in a generic asymmetric reaction catalyzed by this compound.
| Transition State | Relative Energy (kcal/mol) | Favored Enantiomer |
|---|---|---|
| TS-R (leading to R-product) | 0.0 | Major |
| TS-S (leading to S-product) | +3.5 | Minor |
Role of Specific Substrate-Catalyst Interactions
The stereochemical outcome of a reaction catalyzed by this compound is governed by a network of non-covalent interactions between the catalyst and the substrate(s) in the transition state. These interactions precisely orient the reactants, leading to high levels of asymmetric induction.
Hydrogen Bonding Networks
Hydrogen bonding is a key directive force in many catalytic transformations. The two hydroxyl groups of this compound can act as hydrogen bond donors, interacting with Lewis basic sites on the substrate, such as carbonyl oxygens or imine nitrogens. This interaction not only activates the substrate towards nucleophilic attack but also rigidly holds it within the chiral environment of the catalyst. In some instances, an internal hydrogen-bonding interaction is observed between the remaining phenolic proton and the naphthoxide anion in the deprotonated form of the ligand calis.edu.cn.
Ion Pairing Effects
In recent years, the concept of asymmetric ion-pairing catalysis has gained significant traction. In this paradigm, the deprotonated this compound acts as a chiral anion that forms a tight ion pair with a cationic reactant or a cationic metal complex. This close association allows for efficient transfer of chirality from the binaphtholate anion to the reactive center. The efficacy of this approach is highly dependent on the solvent, with nonpolar solvents generally favoring tighter ion pairing and leading to higher enantioselectivity nih.gov. The chiral binaphtholate anion's proximity to the ammonium (B1175870) cation in some ligand designs exemplifies this close interaction calis.edu.cn.
The following table illustrates the effect of solvent polarity on enantioselectivity in a hypothetical ion-pair catalyzed reaction.
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
|---|---|---|
| Hexane | 1.9 | 95 |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 75 |
| Acetonitrile | 37.5 | 40 |
Steric and Electronic Influences of 3,3'-Phenyl Substituents
The introduction of bulky substituents at the 3,3'-positions of the BINOL framework is a widely adopted strategy to enhance enantioselectivity. The phenyl groups in this compound create a "chiral wall" that effectively shields one face of the catalytic site. This steric hindrance forces the substrate to adopt a specific orientation to minimize van der Waals repulsion, thereby directing the stereochemical outcome of the reaction.
While steric effects are often dominant, the electronic nature of the 3,3'-substituents can also play a role, albeit often a secondary one. Electron-withdrawing or electron-donating groups on the phenyl rings can modulate the Lewis acidity or basicity of the catalyst's active site, which in turn can influence both reactivity and selectivity. However, in many cases, the steric bulk of the substituents is the primary determinant of enantioselectivity. Studies on related BINOL-derived phosphoric acids have shown that while the electronic nature of the 3,3' substituents has a negligible effect on the catalyst's acidity, the steric properties are paramount for stereoinduction rsc.orgresearchgate.net. The steric hindrance of substituents at the 3,3'-positions of the binaphthyl backbone has been shown to improve the yield in certain reactions acs.org.
Spectroscopic Techniques in Mechanistic Studies (e.g., NMR, STM, HRPES)
A variety of spectroscopic techniques are employed to gain insight into the mechanism of catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing reaction intermediates and studying catalyst-substrate interactions. For instance, ¹H NMR can be used to observe changes in the chemical shifts of the hydroxyl protons of this compound upon substrate binding, providing evidence for hydrogen bonding. The splitting of signals for hydroxyl and methine protons in the presence of a chiral polymer suggests specific interactions researchgate.net. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, helping to elucidate the three-dimensional structure of catalyst-substrate complexes.
While less commonly applied to this specific compound, Scanning Tunneling Microscopy (STM) and High-Resolution Photoelectron Spectroscopy (HRPES) are powerful surface-sensitive techniques that can provide valuable information about the adsorption and organization of chiral molecules on surfaces. STM can visualize individual molecules and their self-assembly into chiral domains on a surface. HRPES can provide information about the electronic structure and chemical state of the adsorbed species. These techniques hold the potential to shed light on the behavior of this compound in heterogeneous catalysis.
In Situ Reaction Monitoring and Kinetic Studies
Mechanistic investigations into processes catalyzed by this compound ((R)-Ph₂-BINOL) have utilized kinetic studies to elucidate the roles of various reaction components and to optimize reaction conditions for achieving high yields and enantioselectivities. These studies often involve systematic variation of catalyst, substrate, and reagents, with the reaction progress monitored through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine product yield and enantiomeric excess (ee).
A notable example is the asymmetric Michael addition of ketones to acrylamides, where a chiral lithium binaphtholate, prepared in situ from the corresponding 3,3'-disubstituted BINOL and a lithium base, serves as the catalyst. Detailed kinetic investigations for the related (S)-enantiomer have provided significant insights that are mechanistically relevant to the (R)-catalyst.
Detailed Research Findings
In the lithium binaphtholate-catalyzed Michael reaction of propiophenone with N,N-dimethylacrylamide, the choice of the lithium base and its stoichiometry relative to the BINOL ligand were found to be critical for both catalyst formation and reaction efficiency. The active catalyst is a dilithium binaphtholate, and its formation is crucial for promoting the reaction.
Initial studies using lithium hydroxide as the base resulted in a low product yield (2%), although the enantioselectivity was promising at 79% ee. A significant improvement in yield was observed when stronger lithium bases were employed. The use of lithium tert-butoxide, in particular, proved to be optimal. It is proposed that the lithium base not only generates the active lithium binaphtholate catalyst but also facilitates the formation of the lithium enolate of the ketone, which is a key intermediate in the catalytic cycle.
The stoichiometry of the lithium base was also found to be a determining factor. Using a substoichiometric amount of lithium tert-butoxide relative to the BINOL ligand led to a dramatic drop in yield, indicating incomplete formation of the active dilithium catalyst. Conversely, a small excess of the base relative to the BINOL derivative improved the product yield. However, a larger excess led to the formation of side products, thereby reducing the yield of the desired Michael adduct. These findings underscore the dual role of the lithium base in both catalyst generation and substrate activation.
Solvent screening revealed that coordinating ether-type solvents generally afford higher yields and enantioselectivities. This suggests that the coordination of solvent molecules to the lithium cation plays a significant role in stabilizing the transition state that determines the stereochemical outcome of the reaction.
Furthermore, the influence of substituents on the BINOL backbone has been systematically studied in related reactions. In the enantioselective Evans-Tishchenko reduction of β-hydroxyketones, it was demonstrated that introducing bulky substituents at the 3,3'-positions of the BINOL catalyst dramatically increases both the chemical yield and the enantioselectivity compared to the unsubstituted parent BINOL. This highlights the critical role of the 3,3'-diphenyl groups in creating a well-defined chiral environment that effectively controls the approach of the substrates. Computational analyses of similar systems suggest that these 3,3'-substituents regulate the orientation of the lithium enolate and the subsequent approach of the electrophile, which is key to achieving high enantioselectivity nih.gov.
Data Tables
The following tables summarize the findings from kinetic studies on a mechanistically related lithium binaphtholate-catalyzed Michael addition.
| Entry | Base | Equivalents of Base | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | LiOH | 2.0 | 2 | 79 |
| 2 | n-BuLi | 2.0 | 45 | 80 |
| 3 | LiOtBu | 2.0 | 59 | 82 |
| 4 | LiOtBu | 1.5 | 12 | 81 |
| 5 | LiOtBu | 3.0 | 64 | 82 |
| 6 | LiOtBu | 4.0 | 55 | 82 |
Reaction conditions: (S)-3,3'-Diphenyl-BINOL (10 mol%), propiophenone (1.0 equiv.), N,N-dimethylacrylamide (1.5 equiv.), base, in THF at room temperature for 24 h. Data adapted from a study on the (S)-enantiomer, which is mechanistically analogous to the (R)-enantiomer catalyzed reaction. nih.gov
| Entry | 3,3'-Substituent on (R)-BINOL | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | H | 36 | 2 |
| 2 | Br | 72 | 51 |
| 3 | I | 80 | 68 |
| 4 | Phenyl | 82 | 85 |
| 5 | 3,5-(CF₃)₂C₆H₃ | 88 | 92 |
Data represents a general trend observed in the Evans-Tishchenko reduction of a β-hydroxyketone, illustrating the electronic and steric effects of the 3,3'-substituents. mdpi.com
Theoretical Studies and Computational Chemistry on R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Systems
Density Functional Theory (DFT) Calculations for Chiral Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying large molecules like BINOL derivatives, providing a balance between accuracy and computational cost. DFT calculations are central to understanding the inherent chiral stability of the (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol scaffold.
The chirality of this compound arises from hindered rotation, or atropisomerism, around the C1-C1' bond connecting the two naphthyl rings. The conversion of one enantiomer into the other (racemization) requires surmounting a significant energy barrier. DFT calculations have been instrumental in mapping the pathways for this atropisomerization and quantifying the associated racemization barriers. acs.org
The racemization process for 1,1'-binaphthyl derivatives is primarily governed by steric factors rather than electronic effects. uq.edu.au The rotation around the pivot C-C bond can proceed through two main pathways: a syn-pathway, where the two hydroxyl groups pass by each other, and an anti-pathway, where they rotate away from each other. Quantum calculations show the preferred racemization pathway proceeds through a transition state with Cᵢ symmetry (an inversion center). uq.edu.au The energy barrier for this process is significantly influenced by the size of the substituents at the 2,2' and 3,3' positions. For the parent 1,1'-bi-2-naphthol (B31242) (BINOL), this barrier is quite high, contributing to its optical stability. uq.edu.au The introduction of bulky phenyl groups at the 3,3' positions, as in this compound, further enhances this stability by increasing the steric hindrance in the transition state for rotation.
Theoretical studies on the parent BINOL molecule show that the calculated racemization barrier is sensitive to the level of theory used. uq.edu.au However, different DFT functionals generally provide consistent insights into the factors governing stability.
| Isomer | TS-Type | B3LYP/6-311+G | TPSSh/6-311+G | PBE0/6-311+G* | MP2/cc-pVDZ |
| A | anti-Cᵢ | 39.3 | 37.0 | 38.7 | 39.3 |
| A | syn-C₂ | 45.4 | 43.1 | 44.9 | 45.6 |
| B | anti-Cᵢ | 39.3 | 37.0 | 38.7 | 39.4 |
| B | syn-C₂ | 41.5 | 39.2 | 41.0 | 41.9 |
| C | anti-Cᵢ | 39.3 | 37.0 | 38.7 | 39.4 |
| C | syn-C₂ | 39.3 | 37.0 | 38.7 | 39.4 |
This interactive table presents the calculated transition state energies (in kcal/mol) for the racemization of different isomers of the parent 1,1'-bi-2-naphthol (BINOL) using various levels of theory. Data sourced from a 2019 study. uq.edu.au
Beyond the stable atropisomers, 3,3'-diaryl-BINOLs possess additional conformational flexibility, primarily due to rotation of the hydroxyl groups and the aryl substituents. The parent BINOL molecule, for instance, can exist in three main conformations depending on the orientation of the -OH groups. acs.org The most stable conformer is typically one that allows for the formation of intramolecular hydrogen bonds. uq.edu.au
For 3,3'-diaryl-BINOLs, the conformational landscape is significantly more complex. The bulky aryl groups at the 3 and 3' positions create a defined chiral pocket. The orientation of these groups relative to the binaphthyl core is critical for their function in asymmetric catalysis. Computational studies focus on mapping this landscape to identify low-energy conformers. nih.govcam.ac.uk The steric properties of these 3,3' substituents are often categorized into "proximal" and "remote" sterics. nih.govnih.gov
Proximal sterics refer to the steric bulk directed into the chiral pocket, which directly interacts with the substrate.
Understanding the conformational preferences and the energy barriers between different conformers is crucial, as the catalytically active species may not be the lowest energy ground state conformer. acs.org
Computational Modeling of Catalyst-Substrate and Catalyst-Intermediate Complexes
A primary application of this compound and its derivatives, particularly the corresponding phosphoric acids (CPA), is in asymmetric catalysis. Computational modeling is essential for elucidating how these catalysts interact with substrates and intermediates to achieve high levels of enantioselectivity.
Models of catalyst-substrate complexes are built to investigate the non-covalent interactions—such as hydrogen bonding, π-π stacking, and steric repulsion—that are responsible for molecular recognition and the stabilization of the transition state. nih.gov In many reactions catalyzed by BINOL-derived phosphoric acids, the catalyst is believed to act in a bifunctional manner, simultaneously activating both the electrophile (via the acidic proton) and the nucleophile (via the phosphoryl oxygen). nih.gov Computational studies aim to locate the transition state structures for the formation of both possible product enantiomers (R and S).
The enantiomeric excess (ee) of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states leading to the R and S products. Computational chemistry allows for the direct calculation of these transition state energies.
By locating the lowest-energy transition state structures for both the major and minor enantiomeric pathways, researchers can calculate ΔΔG‡ and thus predict the enantioselectivity of the reaction. uq.edu.auresearchgate.net These predictions can then be compared with experimental results to validate the proposed mechanistic model. For instance, in the Nazarov cyclization catalyzed by a BINOL-derived phosphoric acid, DFT calculations of the transition state energies were able to predict the correct sense of stereoinduction, although the exact value of the ee can be sensitive to the computational method employed. uq.edu.au The accuracy of these predictions relies heavily on the level of theory, the basis set, and the proper inclusion of solvent effects. uq.edu.au
Computational modeling provides a molecular-level picture of how chirality is transferred from the catalyst to the product. For 3,3'-diaryl-BINOL catalysts, the substituents at the 3,3' positions play a paramount role in stereoinduction. acs.orgnih.gov They form the walls of the chiral pocket, and their steric interactions with the substrate in the transition state are often the primary factor controlling which face of the substrate reacts. cam.ac.uk
Studies have shown that excessive steric bulk at these positions can sometimes be detrimental or even reverse the sense of stereoinduction. acs.org Computational models help to rationalize these observations by revealing the specific steric clashes or stabilizing interactions that favor one transition state over another. By analyzing the geometry of the competing transition states, chemists can understand why a particular catalyst is effective for a given transformation and use this knowledge to design improved catalysts. nih.govrsc.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
While DFT is powerful, applying it to the entire system of a large catalyst like this compound complexed with a substrate can be computationally prohibitive. Hybrid QM/MM methods offer a pragmatic solution to this challenge. acs.orguq.edu.au
In a QM/MM calculation, the system is partitioned into two regions. The core region, where the chemical reaction (bond breaking/forming) occurs, including the active site of the catalyst and the substrate, is treated with a high-level, accurate QM method. The surrounding environment, such as the bulky phenyl substituents and the rest of the binaphthyl backbone, is treated with a less computationally demanding molecular mechanics (MM) force field. acs.orguq.edu.au
This approach, often implemented using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, allows for the study of large, flexible systems while maintaining a high level of accuracy in the reactive center. nih.govnih.gov QM/MM methods have been successfully used to investigate reactions catalyzed by BINOL-derived phosphoric acids, providing insights into the role of the 3,3' substituents and verifying steric models for enantioselectivity. acs.orgcam.ac.uknih.gov This methodology is crucial for accurately modeling the non-covalent interactions within the entire catalyst-substrate complex, which are essential for stereoinduction.
Molecular Dynamics Simulations and Chiral Recognition Insights
Theoretical and computational chemistry provide powerful tools to understand the nuanced mechanisms of chiral recognition at the molecular level. For this compound, also known as (R)-VANOL, and its parent compound, (R)-BINOL, computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) have been instrumental in elucidating the structural and energetic factors that govern enantioselective interactions.
Molecular dynamics simulations, in particular, offer a dynamic view of the host-guest interactions that are fundamental to chiral recognition. These simulations can model the temporal evolution of diastereomeric complexes, providing insights into their stability, conformation, and the specific intermolecular forces at play. While specific MD simulation data for this compound is not extensively detailed in dedicated public studies, the principles of its chiral recognition can be thoroughly understood by examining computational studies on the closely related and foundational BINOL systems.
An integrated approach combining experimental techniques like Nuclear Magnetic Resonance (NMR) with extensive MD simulations has been effectively used to understand the chiral recognition modes between (R)-BINOL and chiral guests such as mandelic acid. nih.gov These studies reveal that enantioselective discrimination is driven by the formation of transient diastereomeric complexes. MD simulations can explain the differences in diffusion coefficients observed experimentally for these complexes and, when combined with quantum mechanical calculations, can quantify the binding free energies and highlight the specific interactions responsible for the observed enantioselectivity. nih.gov
The key to the chiral discriminating power of the BINOL scaffold lies in its C₂-symmetric, axially chiral structure. The dihedral angle between the two naphthalene (B1677914) rings creates a well-defined chiral pocket. The nature of the substituents at the 3 and 3' positions is critical in modulating the size and shape of this chiral cavity and, consequently, the selectivity of the host. nih.gov For this compound, the bulky phenyl groups at these positions play a significant steric and electronic role.
DFT studies on related 3,3'-substituted BINOL-phosphoric acids have shown that high enantioselectivity in catalytic reactions is directly attributable to the steric hindrance provided by these substituents. researchgate.net The phenyl groups in this compound create a more rigid and defined chiral environment compared to the unsubstituted BINOL. This steric bulk restricts the possible binding orientations of a potential guest molecule, forcing a specific interaction geometry that is more favorable for one enantiomer over the other.
The primary non-covalent interactions that govern the formation of host-guest complexes with BINOL derivatives include hydrogen bonding and π-π stacking. Computational simulations of BINOL-containing chiral porous polymers have identified these interactions as the cornerstone of chiral recognition. nih.gov The hydroxyl groups of the binaphthol core act as hydrogen bond donors, while the extensive aromatic system of the naphthalene rings and the 3,3'-phenyl substituents provide ample opportunity for π-π interactions.
The table below summarizes the key intermolecular interactions involved in the chiral recognition process by BINOL-based hosts, as elucidated by computational studies.
| Interaction Type | Host Moiety Involved | Guest Moiety Involved | Significance in Chiral Recognition |
| Hydrogen Bonding | Naphthol -OH groups | Polar groups (e.g., -OH, -NH₂, COOH) | Provides crucial anchoring points and directional interaction, leading to stereospecific complexation. nih.gov |
| π-π Stacking | Naphthalene rings, 3,3'-Phenyl groups | Aromatic rings of the guest molecule | Contributes to the stability of the diastereomeric complex and enforces a specific orientation within the chiral pocket. nih.gov |
| Steric Repulsion | 3,3'-Phenyl groups | Bulky groups on the guest's stereocenter | Prevents one enantiomer from achieving an optimal binding conformation, leading to enantioselective discrimination. researchgate.net |
The insights gained from these theoretical studies on the broader BINOL family provide a robust framework for understanding the chiral recognition capabilities of this compound. The presence of the 3,3'-diphenyl substituents enhances the steric definition of the chiral pocket, leading to more pronounced differentiation between enantiomeric guests through a combination of attractive (hydrogen bonding, π-π stacking) and repulsive (steric) interactions.
Q & A
Q. Key factors influencing yield and enantiopurity :
- Catalyst choice : Chiral ligands (e.g., BINAP) or metal catalysts (Pd, Cu) for asymmetric coupling .
- Reaction temperature : Higher temperatures may accelerate racemization.
- Protecting groups : Methoxymethyl (MOM) or benzyl groups prevent undesired side reactions .
- Purification : Flash chromatography or recrystallization to isolate enantiopure products .
Basic: How can researchers determine the enantiomeric excess (ee) of this compound using solid-phase extraction (SPE) coupled with UV-Vis spectrophotometry?
Answer :
A validated SPE-UV method involves:
Column preparation : Chiral metal-organic framework (MOF) columns selectively adsorb enantiomers .
Sample loading : Pass solutions of racemic mixtures through the column.
Elution and detection : Measure absorbance at 335 nm (λmax for binaphthol derivatives).
Q. Applications :
- Host-guest chemistry for chiral separation.
- Template for asymmetric catalysis in confined environments .
Methodological: How can discrepancies in enantiomer recovery rates during SPE be addressed?
Answer :
Differential recovery (e.g., 62% for R vs. 98% for S in MOF columns ) arises from:
- Adsorption selectivity : MOF pore size/shape may favor one enantiomer.
- Solution pH : Adjusting pH alters protonation states and binding affinity.
Q. Mitigation strategies :
- Use internal standards (e.g., deuterated analogs) for normalization.
- Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) .
Advanced: How can bromination enhance catalytic activity of this compound?
Answer :
Bromination at 5,5' or 6,6' positions (via electrophilic substitution) introduces:
- Stronger Lewis acidity : Br groups increase electrophilicity of metal centers in catalysts .
- Improved stability : Brominated derivatives resist oxidation under harsh conditions .
Example : Tetrabrominated analogs enable fluorescent enantioselective recognition of amino acids in aqueous media when complexed with Zn²⁺ .
Basic: What spectroscopic techniques confirm the configuration and purity of this compound?
Q. Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
